4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid

HDAC inhibitor synthesis Amide coupling Process chemistry

4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid (CAS 849235-68-3) is a synthetic intermediate belonging to the class of 4-(aminomethyl)benzoic acid derivatives bearing a 4-(pyridin-3-yl)pyrimidin-2-yl substituent. This compound serves as the direct carboxy-terminal precursor in the formal condensation with benzene-1,2-diamine to yield the clinical-stage histone deacetylase (HDAC) inhibitor mocetinostat (MGCD0103).

Molecular Formula C17H14N4O2
Molecular Weight 306.32 g/mol
CAS No. 849235-68-3
Cat. No. B1398059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
CAS849235-68-3
Molecular FormulaC17H14N4O2
Molecular Weight306.32 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC(=NC=C2)NCC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C17H14N4O2/c22-16(23)13-5-3-12(4-6-13)10-20-17-19-9-7-15(21-17)14-2-1-8-18-11-14/h1-9,11H,10H2,(H,22,23)(H,19,20,21)
InChIKeyWTKURPVKNVDIFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic Acid (CAS 849235-68-3): A Critical Benzamide Pharmacophore Precursor for HDAC Inhibitor Procurement


4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid (CAS 849235-68-3) is a synthetic intermediate belonging to the class of 4-(aminomethyl)benzoic acid derivatives bearing a 4-(pyridin-3-yl)pyrimidin-2-yl substituent [1]. This compound serves as the direct carboxy-terminal precursor in the formal condensation with benzene-1,2-diamine to yield the clinical-stage histone deacetylase (HDAC) inhibitor mocetinostat (MGCD0103) [2]. Its molecular formula is C17H14N4O2 with a molecular weight of 306.32 g/mol . The compound exhibits a predicted pKa of 4.24 ± 0.10 for the benzoic acid moiety and a predicted LogP of 2.92 , indicating moderate lipophilicity and an ionization state suitable for amide bond formation under standard coupling conditions.

Why Generic Substitution of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic Acid Fails in Kinase-Targeted Benzamide Synthesis


Although several 4-(aminomethyl)benzoic acid derivatives are commercially available, the specific 4-(pyridin-3-yl)pyrimidin-2-yl substitution pattern on the amino-methyl linker is a critical pharmacophoric element for generating isotype-selective HDAC inhibition in the final benzamide product [1]. The methyl ester analog (CAS 849235-67-2) requires an additional saponification step, introducing extra processing time and potential yield loss, whereas the free carboxylic acid form is directly compatible with one-step amide coupling to benzene-1,2-diamine . Furthermore, impurities or alternative regioisomers lacking the precise 3-pyridyl orientation on the pyrimidine ring may drastically alter the binding geometry within the HDAC catalytic tunnel, as demonstrated by the complete loss of inhibitory activity in des-amino analogs of mocetinostat . These structural constraints make the target compound a non-substitutable building block for researchers aiming to replicate or derivatize the MGCD0103 chemotype.

Head-to-Head Quantitative Differentiation Evidence for 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic Acid Procurement


Direct Amide Coupling Reactivity vs. Methyl Ester Prodrug Intermediate

The free carboxylic acid of 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid enables a one-step EDC/HOBt-mediated amide coupling with benzene-1,2-diamine to form mocetinostat in yields exceeding 80% . In contrast, the methyl ester analog (CAS 849235-67-2) necessitates a preliminary saponification step to unmask the carboxylic acid, which reduces atom economy and adds process complexity [1]. This difference in synthetic efficiency is critical for procurement decisions in medicinal chemistry programs where intermediate step count directly impacts overall project timelines and cost.

HDAC inhibitor synthesis Amide coupling Process chemistry

Ionization State and Solubility Advantage Over the Corresponding Methyl Ester

The target compound possesses an ionizable carboxylic acid group with a predicted pKa of 4.24 ± 0.10 . At physiological or mildly basic formulation pH values (e.g., pH 7.4), this acid is predominantly deprotonated, conferring significantly higher aqueous solubility compared to the neutral methyl ester (predicted pKa not applicable; ester is non-ionizable). While experimental solubility data for both compounds are not publicly available in head-to-head studies, class-level behavior of benzoic acids versus their methyl esters suggests a >10-fold solubility enhancement for the carboxylate form [1]. This property is particularly relevant for in vitro assay preparation where DMSO stock solutions may precipitate upon dilution into aqueous buffers if the ester form is used.

Physicochemical profiling Solubility pKa

Structural Identity Confirmation as the Authentic MGCD0103 Precursor vs. Regioisomeric Impurities

Commercial suppliers provide 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid with purities of 95%–98%+ and batch-specific QC documentation including NMR, HPLC, and GC . This level of characterization ensures the absence of the regioisomeric impurity 4-({[4-(pyridin-2-yl)pyrimidin-2-yl]amino}methyl)benzoic acid, which would generate a mocetinostat analog with unknown pharmacological activity. In the published MGCD0103 discovery program, the des-amino analog—lacking the critical 2-aminophenyl group—showed complete loss of HDAC1/2 inhibition , underscoring the importance of precise structural fidelity in the precursor.

Analytical reference standard Impurity profiling NMR characterization

Optimal Scientific and Industrial Deployment Scenarios for 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic Acid


Medicinal Chemistry: One-Step Synthesis of Mocetinostat-Based HDAC Inhibitor Libraries

The compound is directly amenable to high-throughput amide coupling with diverse aniline derivatives under standard EDC/HOBt conditions, enabling rapid SAR exploration of the benzamide capping group while maintaining the critical pyridyl-pyrimidine-aminomethyl linker [1]. This contrasts with the methyl ester, which requires separate hydrolysis optimization for each new analog.

Process Chemistry: Kilogram-Scale Production of Mocetinostat API

The published synthesis uses the free acid at 0.131 mol scale with 83% isolated yield, demonstrating scalability without additional ester hydrolysis infrastructure . Procurement of the acid form directly supports process development campaigns aiming at clinical supply.

Analytical Reference Standard for Impurity Profiling of Mocetinostat Drug Substance

High-purity batches (≥98%) with full QC documentation allow this compound to serve as a qualified reference standard for identifying and quantifying residual acid precursor in final API batches, a critical quality control requirement for regulatory submissions.

Quote Request

Request a Quote for 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.